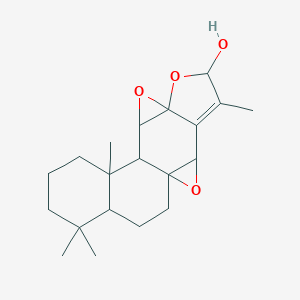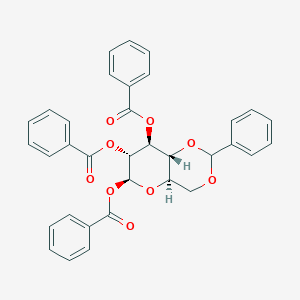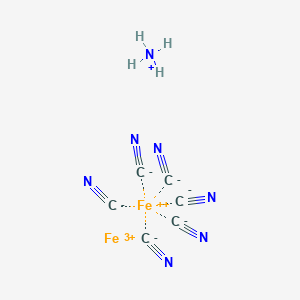
Ammonium iron(III) hexacyanoferrate(II)
Descripción general
Descripción
Ammonium iron(III) hexacyanoferrate(II) is an inorganic compound that is extensively used as an Iron Oxide dye . It is employed as an intermediate for pharmaceuticals and is also used in decorative cosmetics .
Molecular Structure Analysis
The molecular formula of Ammonium iron(III) hexacyanoferrate(II) is C6H6Fe2N7O . The complex ion is [Fe(CN)6]4− and the counter ion is Fe3+. After balancing the charge, the formula becomes Fe4[Fe(CN)6]3 .Chemical Reactions Analysis
Ammonium iron(III) hexacyanoferrate(II) is an inorganic cyanide. Inorganic cyanides react slowly with water to evolve gaseous hydrogen cyanide (HCN). Acids cause the rapid evolution of HCN . Aqueous ammonia reacts with Fe(III) ions to produce red-brown Fe(OH)3 .Physical And Chemical Properties Analysis
Ammonium iron(III) hexacyanoferrate(II) appears as a dark blue powder . It is soluble in water and mineral acids but insoluble in alkali .Aplicaciones Científicas De Investigación
Ion Exchange Capabilities
Ammonium iron(III) hexacyanoferrate(II) exhibits remarkable ion exchange capabilities due to its mixed-valence nature and open 3D frameworks . These properties facilitate diffusion-driven processes, making it an excellent candidate for applications that require ion insertion or exchange. For instance, it can be used in environmental remediation to remove heavy metals from wastewater through ion exchange mechanisms.
Art Conservation
The photophysical properties of ammonium iron(III) hexacyanoferrate(II) are explored in art conservation research. It has potential use as a pigment in the restoration of artworks, particularly for reproducing historical blue pigments such as Prussian blue .
Coating Engineering
This compound is investigated for its application in the engineering of coatings. Its stability and color properties are of interest in the development of durable and aesthetically pleasing coatings for various materials, including metals and polymers .
Pharmaceutical Intermediates
Ammonium iron(III) hexacyanoferrate(II) is utilized as an intermediate in pharmaceutical manufacturing. Its chemical properties can be harnessed to synthesize complex molecules that are used in drug formulations .
Decorative Cosmetics
The vibrant color and safety profile of ammonium iron(III) hexacyanoferrate(II) make it suitable for use in decorative cosmetics. It can be found in products such as eyeshadows and other makeup items where a blue pigment is desired .
Poison Antidote
Interestingly, a derivative of this compound, Prussian blue, is used as an antidote for poisoning with radioactive cesium or thallium. Its ion exchange properties allow it to trap these radioactive ions and facilitate their excretion from the body .
Safety and Hazards
Mecanismo De Acción
Action Environment
The action of Ammonium Iron(III) Hexacyanoferrate(II) can be influenced by various environmental factors. For instance, the compound is soluble in water and mineral acids, but insoluble in alkali . Therefore, the pH of the environment could potentially influence the compound’s solubility, and thus its efficacy. Additionally, the compound should be stored in a cool place, away from oxidizing agents , suggesting that temperature and oxidative conditions could also impact its stability and action.
Propiedades
IUPAC Name |
azanium;iron(2+);iron(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Fe.H3N/c6*1-2;;;/h;;;;;;;;1H3/q6*-1;+2;+3;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZWGESBVHGTRX-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[Fe+2].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Fe2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Giese salt | |
CAS RN |
25869-00-5 | |
| Record name | Ferric ammonium ferrocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ammonium iron(III) hexacyanoferrate(II) (AFCF) interact with radiocesium and what are the downstream effects?
A: AFCF acts as a highly specific binder for cesium ions, including radioactive isotopes like Cesium-137. This interaction occurs in the digestive tract, preventing the absorption of radiocesium into the bloodstream. [] By binding to radiocesium in the gut, AFCF facilitates its excretion from the body, thereby reducing the overall accumulation and potential harmful effects of radiation exposure. []
Q2: Can you describe the material compatibility and stability of AFCF, particularly in the context of oral administration?
A: AFCF can be effectively incorporated into sustained-release boli for oral administration to animals. [] These boli, designed to last for several weeks, ensure a continuous release of AFCF within the digestive system. Research indicates that both uncoated and wax-coated AFCF boli effectively reduce radiocesium levels in sheep grazing on contaminated pastures. [] The wax coating prolongs the duration of action, offering a practical advantage in managing radiocesium contamination.
Q3: What are the analytical methods used to study AFCF and its interaction with cesium?
A: A key challenge in studying AFCF is its colloidal nature, making separation from aqueous solutions difficult. Researchers have developed a novel method to separate AFCF from water using co-precipitation with bovine albumin and trichloroacetic acid (TCA). [] This technique allows for a more efficient analysis of AFCF-cesium interactions in vitro, enabling further research into its binding properties. [] Gamma spectrometry is used to measure the levels of contamination in various tissues. []
Q4: Are there alternative materials or approaches to mitigating radiocesium contamination?
A: Clinoptilolite, a naturally occurring zeolite mineral, has also been investigated for its radiocesium binding properties. [] While it demonstrates some protective effects, studies in pheasants indicate that AFCF, particularly in water solution, exhibits superior efficacy in reducing radiocesium accumulation compared to clinoptilolite. [] This highlights the importance of continued research into different materials and administration methods to optimize radiocesium mitigation strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



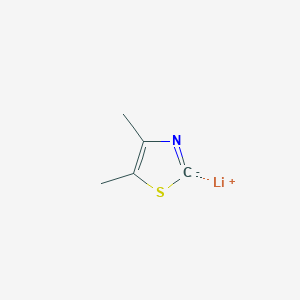
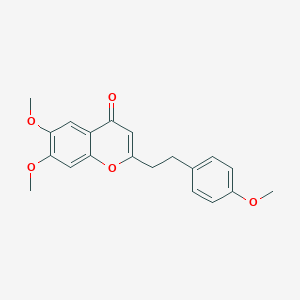
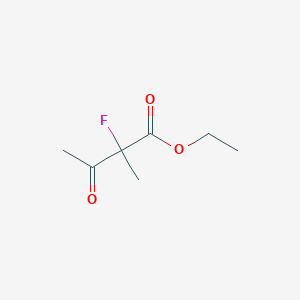
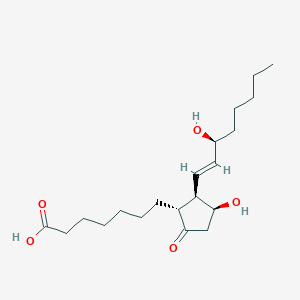

![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)

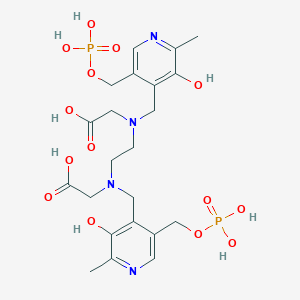
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
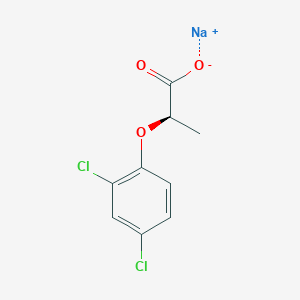
![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
